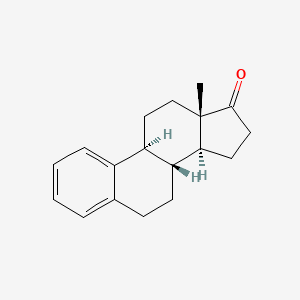

7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol

Overview

Description

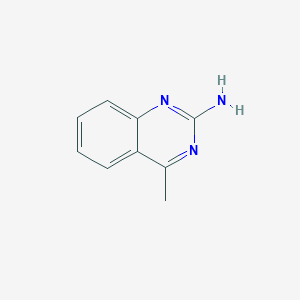

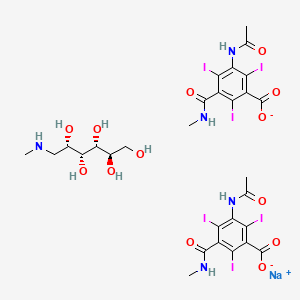

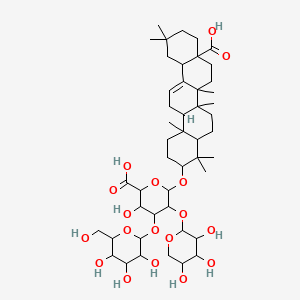

7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol is a pyrrolizidine alkaloid, a class of compounds known for their complex structures and biological activities. These alkaloids are derived from ornithine and are found in various plant species. This compound, specifically, is known for its presence in certain heliotrope plants and has been studied for its potential toxicological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol can be synthesized from heliotridine-based pyrrolizidine alkaloids such as lasiocarpine and heliotrine. The process involves the metabolic conversion of these alkaloids by rat liver microsomes to produce dehydroheliotridine. This conversion is facilitated by chromatography and nuclear magnetic resonance and mass spectroscopy .

Industrial Production Methods

This process typically includes solvent extraction, chromatography, and crystallization techniques to isolate and purify dehydroheliotridine .

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the structure of dehydroheliotridine.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving dehydroheliotridine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of dehydroheliotridine depend on the specific reaction conditions. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated compounds .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the reactivity and synthesis of pyrrolizidine alkaloids.

Biology: Research has focused on its interactions with DNA and proteins, providing insights into its biological effects.

Mechanism of Action

The mechanism of action of dehydroheliotridine involves its interaction with cellular components, particularly DNA. The compound forms complexes with DNA, leading to potential genotoxic effects. It also interacts with various enzymes and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol is part of a larger group of pyrrolizidine alkaloids, which include compounds like retronecine, heliotridine, and otonecine. These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific hydroxylation pattern and its distinct biological effects .

List of Similar Compounds

- Retronecine

- Heliotridine

- Otonecine

- Lasiocarpine

- Supinine

This compound stands out among these compounds due to its specific interactions with DNA and its potential therapeutic applications.

Properties

IUPAC Name |

7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPRRXUPCPFWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC(=C2C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26400-45-3, 31470-63-0 | |

| Record name | (+-)-Dehydroheliotridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026400453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC144848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DEHYDRORETRONECINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY3OL6W2LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Dehydroheliotridine and its impact on cellular processes?

A1: Dehydroheliotridine (DHH) is a pyrrolic metabolite of certain pyrrolizidine alkaloids (PAs) []. It exhibits both alkylating and antimitotic properties []. DHH interacts with DNA, forming a stable complex with both native and heat-denatured forms []. This interaction is particularly notable as the DHH-DNA complex demonstrates increased resistance to degradation by enzymes like deoxyribonuclease and phosphodiesterase []. This binding to DNA is thought to be central to its antimitotic effects, ultimately disrupting cell division []. Specifically, DHH appears to selectively inhibit the synthesis of specific types of DNA, notably mouse satellite DNA []. This interference with DNA synthesis and repair ultimately hinders cell division and can lead to various downstream effects, including its observed toxicity.

Q2: What are the toxicological effects of Dehydroheliotridine in biological systems?

A2: Studies have shown that DHH is toxic to various organs, with the liver being particularly vulnerable []. It exhibits antimitotic activity, primarily affecting actively dividing cells. In pregnant rats, DHH exposure resulted in embryonic growth retardation and significant developmental abnormalities, including skeletal malformations and cleft palate []. Additionally, prolonged DHH administration in rats has been linked to an increased incidence of tumors and a shortened lifespan, suggesting potential carcinogenic properties []. These findings highlight the significant toxic effects of DHH, particularly its impact on development and potential long-term health consequences.

Q3: How does Dehydroheliotridine affect the immune system?

A3: Research indicates that DHH possesses immunosuppressive properties []. It significantly reduces the primary immune response to antigens like sheep red blood cells (SRBC) and influenza virus vaccine []. This immunosuppression appears to be time-dependent, with the most pronounced effects observed when DHH is administered close to the time of antigen exposure []. These findings suggest that DHH can compromise the body's ability to mount an effective immune response, potentially increasing susceptibility to infections.

Q4: Is there a relationship between the chemical structure of Dehydroheliotridine and its biological activity?

A4: While specific structure-activity relationship (SAR) studies are not extensively detailed in the provided abstracts, the conversion of heliotridine-based PAs to DHH is crucial for its biological activity []. The formation of the pyrrolic structure in DHH appears to be essential for its toxic and antimitotic effects. Further investigations into the specific structural moieties responsible for DHH's interaction with DNA and its other biological targets are needed to fully elucidate the SAR.

Q5: How is Dehydroheliotridine metabolized in biological systems?

A5: Dehydroheliotridine is itself a metabolite. Studies demonstrate that rat liver microsomes can effectively convert heliotridine-based PAs like lasiocarpine and heliotrine into DHH []. This metabolic conversion appears to be a crucial step in the activation of these PAs into their toxic forms. The specific enzymes involved in this biotransformation and the potential for interspecies differences in DHH metabolism warrant further investigation.

Q6: What analytical techniques are employed to study Dehydroheliotridine?

A6: Various analytical methods are used to characterize and quantify DHH. Techniques like chromatography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are crucial for its isolation and identification []. These methods allow researchers to study the compound's structure, track its metabolism in biological systems, and analyze its interactions with other molecules. Further development and validation of sensitive and specific analytical techniques are crucial for advancing our understanding of DHH's biological activity and toxicological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1207528.png)